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molecular formula C5H4FN5 B1664080 2-Fluoroadenine CAS No. 700-49-2

2-Fluoroadenine

Cat. No. B1664080
M. Wt: 153.12 g/mol
InChI Key: WKMPTBDYDNUJLF-UHFFFAOYSA-N
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Patent
US05180824

Procedure details

Triethylamine (0.40 mL) was added via syringe to a solution of 6-azido-2-fluoropurine (0.256 g) and 1,3-propanedithiol (0.29 mL) in methanol (13.5 mL). After 15 minutes the reaction was complete as judged by TLC and a white precipitate had formed. The precipitate was collected by filtration and washed with two 10 mL portions of methanol and then dried to obtain 0.203 g of 2-fluoroadenine, mp>300° C. This material was identical to an authentic sample by TLC, NMR and IR.
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.256 g
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[N:8]([C:11]1[N:19]=[C:18]([F:20])[N:17]=[C:16]2[C:12]=1[NH:13][CH:14]=[N:15]2)=[N+]=[N-].C(S)CCS>CO>[F:20][C:18]1[N:17]=[C:16]2[C:12]([NH:13][CH:14]=[N:15]2)=[C:11]([NH2:8])[N:19]=1

Inputs

Step One
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.256 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=C2NC=NC2=NC(=N1)F
Name
Quantity
0.29 mL
Type
reactant
Smiles
C(CCS)S
Name
Quantity
13.5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white precipitate had formed
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with two 10 mL portions of methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=NC(=C2NC=NC2=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.203 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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